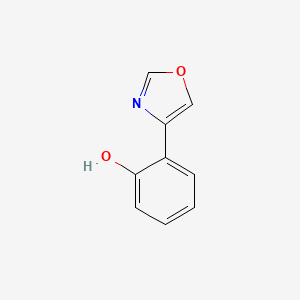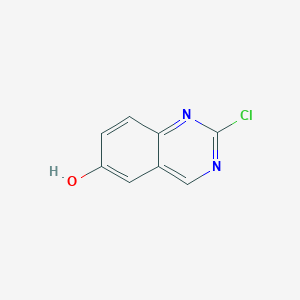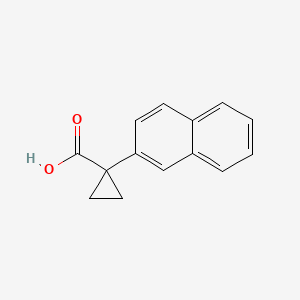
7-(Trifluoromethyl)quinolin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)quinolin-3-ol is a fluorinated quinoline derivative with the molecular formula C10H6F3NO. This compound is notable for its incorporation of a trifluoromethyl group at the 7-position and a hydroxyl group at the 3-position of the quinoline ring. The presence of the trifluoromethyl group enhances the compound’s biological activity and stability, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinolin-3-ol typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts . This reaction proceeds under mild conditions and yields the desired product in good efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Trifluoromethyl)quinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, enhancing their applicability in different fields.
Applications De Recherche Scientifique
7-(Trifluoromethyl)quinolin-3-ol has a wide range of applications in scientific research:
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethyl)quinolin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit the function of enzymes involved in critical biological pathways, leading to therapeutic effects such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
7-Fluoroquinoline: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
3-(Trifluoromethyl)quinolin-5-ol: Another fluorinated quinoline with the trifluoromethyl group at a different position.
Uniqueness: 7-(Trifluoromethyl)quinolin-3-ol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability and biological activity .
Propriétés
IUPAC Name |
7-(trifluoromethyl)quinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-2-1-6-3-8(15)5-14-9(6)4-7/h1-5,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPNRCYWLIESGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B8011830.png)


![Furo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B8011851.png)
![7-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B8011853.png)

![8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B8011871.png)





![Tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B8011899.png)
